1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one

Description

Properties

IUPAC Name |

1-(4-chlorophenyl)-2,2-dimethylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO/c1-11(2,3)10(13)8-4-6-9(12)7-5-8/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKFLDXIDGFZMCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30456576 | |

| Record name | 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30314-42-2 | |

| Record name | 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-chlorophenyl)-2,2-dimethylpropan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one chemical properties

An In-depth Technical Guide to 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one

Introduction

This compound, also known as 4'-chloro-2,2-dimethylpropiophenone, is an aromatic ketone of significant interest in synthetic organic chemistry. Its structure, featuring a para-substituted chlorophenyl ring attached to a sterically hindered pivaloyl group, imparts unique reactivity and makes it a valuable intermediate in the synthesis of more complex molecules, including potential agrochemicals and pharmaceuticals. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic signature, primary synthetic routes, and characteristic reactivity, offering a technical resource for researchers in drug development and chemical synthesis.

Molecular Identity and Physicochemical Properties

Nomenclature and Structure

The unambiguous identification of a chemical compound is foundational to scientific research. This compound is identified by several key descriptors.

-

IUPAC Name: this compound

-

Common Synonyms: 4'-Chloro-2,2-dimethylpropiophenone[1]

-

CAS Number: 30314-42-2[1]

-

Molecular Formula: C₁₁H₁₃ClO[1]

-

Molecular Weight: 196.67 g/mol [1]

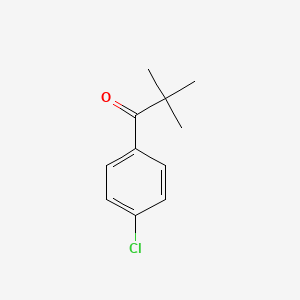

The molecule's architecture consists of a central carbonyl group linking a 4-chlorophenyl ring to a tert-butyl moiety. This steric hindrance from the tert-butyl group is a defining feature, influencing the ketone's reactivity.

Figure 1: Molecular structure of this compound.

Tabulated Physicochemical Data

A summary of key computed and experimental properties is essential for predicting the compound's behavior in various systems.

| Property | Value | Source |

| Molecular Weight | 196.67 g/mol | [1] |

| Molecular Formula | C₁₁H₁₃ClO | [1] |

| CAS Number | 30314-42-2 | [1] |

| Topological Polar Surface Area (TPSA) | 17.07 Ų | [1] |

| LogP (Octanol-Water Partition Coeff.) | 3.5688 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Hydrogen Bond Acceptors | 1 | [1] |

| Rotatable Bonds | 1 | [1] |

Spectroscopic Characterization

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple and highly characteristic. It should feature a prominent singlet around 1.3 ppm , integrating to 9 protons, corresponding to the magnetically equivalent methyl groups of the tert-butyl moiety. The aromatic region should display a pair of doublets between 7.4 and 7.9 ppm , characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the carbonyl group will be deshielded and appear further downfield.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show a signal for the carbonyl carbon around 200-205 ppm . Other key signals include those for the quaternary carbon of the tert-butyl group (~45 ppm), the tert-butyl methyl carbons (~28 ppm), and four distinct signals in the aromatic region (typically 128-140 ppm).

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is a strong, sharp absorption band corresponding to the carbonyl (C=O) stretch, expected in the region of 1680-1695 cm⁻¹ . The position is indicative of an aryl ketone. Additional bands will be present for C-H stretching of the alkyl and aromatic groups (~2900-3100 cm⁻¹) and C=C stretching of the aromatic ring (~1600 cm⁻¹).

-

Mass Spectrometry (MS): In mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 196. A characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at ~33% intensity of M⁺) would be expected at m/z 198. A major fragmentation pathway would be the alpha-cleavage to lose the tert-butyl group, resulting in a prominent peak at m/z 139 (chlorobenzoyl cation).

Synthesis and Reactivity

Primary Synthetic Route: Friedel-Crafts Acylation

The most direct and industrially relevant method for synthesizing this compound is the Friedel-Crafts acylation of chlorobenzene with pivaloyl chloride (2,2-dimethylpropanoyl chloride). This reaction is an electrophilic aromatic substitution catalyzed by a strong Lewis acid, typically aluminum chloride (AlCl₃).

The mechanism involves the formation of a highly electrophilic pivaloyl cation intermediate from the reaction of pivaloyl chloride with AlCl₃. This cation then attacks the electron-rich chlorobenzene ring. The chloro group is an ortho-, para-directing deactivator; however, due to the significant steric bulk of the pivaloyl cation, substitution occurs almost exclusively at the less hindered para position, leading to high regioselectivity for the desired product.

Figure 2: Workflow for the synthesis via Friedel-Crafts acylation.

Experimental Protocol: Friedel-Crafts Acylation

-

Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and a dry, inert solvent such as dichloromethane (DCM).

-

Cooling: Cool the suspension to 0 °C in an ice-water bath.

-

Reagent Addition: Add chlorobenzene (1.0 equivalent) to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension. Subsequently, add pivaloyl chloride (1.05 equivalents) to the dropping funnel and add it dropwise over 1 hour, ensuring the internal temperature does not exceed 5-10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Workup: Carefully and slowly pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure this compound.

Chemical Reactivity

The reactivity of this compound is dominated by its ketone functional group. The adjacent bulky tert-butyl group sterically hinders the carbonyl carbon, which can slow the rate of nucleophilic attack compared to less hindered ketones.

-

Reduction: The ketone can be readily reduced to the corresponding secondary alcohol, 1-(4-chlorophenyl)-2,2-dimethylpropan-1-ol. Standard reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent will efficiently perform this transformation.[2] For stereoselective synthesis of a single enantiomer of the alcohol, asymmetric reduction methods using chiral catalysts (e.g., CBS reduction or asymmetric transfer hydrogenation) are required.[2]

-

Nucleophilic Addition: It can undergo nucleophilic addition with organometallic reagents such as Grignard or organolithium reagents. For example, reaction with methylmagnesium bromide would yield the tertiary alcohol 1-(4-chlorophenyl)-2,2,3-trimethylbutan-2-ol after an aqueous workup. The steric hindrance may necessitate more forcing conditions compared to unhindered ketones.

-

Enolate Formation: Although sterically hindered, it is possible to form an enolate under strong, non-nucleophilic basic conditions (e.g., Lithium diisopropylamide, LDA). However, because there are no α-protons on the pivaloyl side, enolization can only occur towards the aromatic ring, which is energetically unfavorable and generally does not happen. This lack of α-hydrogens prevents common ketone reactions like aldol condensations and halogenation at the alpha-position.

Figure 3: Key reactivity pathways of the ketone functional group.

Applications in Synthesis

This compound serves primarily as a building block or intermediate in multi-step organic syntheses. While direct applications are not widely documented, its structural motifs are found in biologically active compounds. For instance, related structures are key intermediates in the production of fungicides like cyproconazole and tebuconazole.[3][4] The combination of the chlorophenyl group and a sterically defined ketone makes it a suitable precursor for synthesizing chiral alcohols and other complex targets where precise control of molecular architecture is required.

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed. Based on data for structurally similar compounds and general ketone hazards, the following precautions are advised:

-

Hazards: May cause skin, eye, and respiratory irritation.[5] Handle in a well-ventilated area or chemical fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[7]

Disclaimer: This information is for guidance and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the specific SDS for the material before use.

References

- 1. chemscene.com [chemscene.com]

- 2. benchchem.com [benchchem.com]

- 3. US9227900B2 - Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof - Google Patents [patents.google.com]

- 4. CN103242151B - Process for preparing 1-(4-chlorphenyl)-4,4-dimethyl-3-pentanone - Google Patents [patents.google.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one (CAS: 30314-42-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-chlorophenyl)-2,2-dimethylpropan-1-one, a halogenated aromatic ketone with significant applications as a synthetic intermediate. The document elucidates the compound's core physicochemical properties, detailed spectroscopic characterization, and robust synthetic protocols. Emphasis is placed on the mechanistic underpinnings of its primary synthetic route, the Friedel-Crafts acylation, providing causality behind experimental choices. Furthermore, this guide explores the compound's reactivity, potential applications in medicinal chemistry and materials science, and essential safety protocols. All technical data and protocols are supported by citations to authoritative sources to ensure scientific integrity and empower researchers in their laboratory applications.

Introduction: Structural Significance and Applications

This compound, also known as 4'-chloro-2,2-dimethylpropiophenone, is an aryl ketone characterized by a chlorophenyl group bonded to a pivaloyl moiety.[1] The presence of the tert-butyl group introduces significant steric hindrance around the carbonyl, influencing its reactivity and physicochemical properties. The chlorine atom at the para position of the phenyl ring acts as an electron-withdrawing group through induction and a weak deactivator, yet it directs incoming electrophiles to the ortho and para positions.

While not an active pharmaceutical ingredient itself, this compound serves as a crucial building block in the synthesis of more complex molecules. Its structural motifs are found in compounds investigated for a range of biological activities. For instance, related chlorophenyl ketone structures are explored as intermediates for potential neuroactive and antimicrobial agents.[2] Furthermore, its derivatives are integral in the development of agrochemicals, such as fungicides, and have been mentioned in the synthesis of cannabinoid-1 receptor inverse agonists for potential therapeutic applications.[3][4]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of a compound is fundamental for its synthesis, purification, and characterization.

Physical Properties

The key physicochemical data for this compound are summarized below. These properties are critical for predicting its behavior in various solvents and reaction conditions.

| Property | Value | Source |

| CAS Number | 30314-42-2 | [ChemScene][1] |

| Molecular Formula | C₁₁H₁₃ClO | [ChemScene][1] |

| Molecular Weight | 196.67 g/mol | [ChemScene][1] |

| Appearance | White to off-white solid | [Sigma-Aldrich] |

| LogP | 3.5688 | [ChemScene][1] |

| Topological Polar Surface Area (TPSA) | 17.07 Ų | [ChemScene][1] |

| Rotatable Bonds | 1 | [ChemScene][1] |

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous "fingerprint" of the molecule, confirming its identity and purity.

The IR spectrum of an aryl ketone is dominated by the strong absorption of the carbonyl (C=O) group. For this compound, the key absorptions are:

-

C=O Stretch: A strong, sharp peak is expected around 1690-1685 cm⁻¹. The conjugation of the carbonyl group with the aromatic ring lowers the stretching frequency compared to a saturated ketone (typically ~1715 cm⁻¹).[5]

-

C-H Stretch (Aliphatic): Absorptions in the 2950-2850 cm⁻¹ region correspond to the C-H bonds of the tert-butyl group.

-

C-Cl Stretch: A peak in the 1100-1000 cm⁻¹ region is characteristic of the C-Cl bond.

-

Aromatic C=C Stretch: Medium to weak absorptions appear in the 1600-1450 cm⁻¹ range.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR:

-

Aromatic Protons: The protons on the chlorophenyl ring will appear as two doublets in the downfield region (typically δ 7.4-7.8 ppm). The para-substitution pattern leads to an AA'BB' splitting system.

-

tert-Butyl Protons: The nine equivalent protons of the tert-butyl group will appear as a sharp singlet further upfield (typically δ 1.3-1.4 ppm), as there are no adjacent protons to cause splitting.[6]

-

-

¹³C NMR:

-

Carbonyl Carbon: The ketone carbonyl carbon is highly deshielded and will appear as a distinct peak in the δ 190-200 ppm region.[5][7]

-

Aromatic Carbons: Four signals are expected for the aromatic carbons, including the carbon bearing the chlorine atom (ipso-carbon) and the carbon attached to the carbonyl group.

-

tert-Butyl Carbons: Two signals will be present for the tert-butyl group: a quaternary carbon and a methyl carbon signal.

-

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺): A prominent molecular ion peak is expected at m/z 196. An isotopic peak (M+2) at m/z 198 with approximately one-third the intensity of the M⁺ peak will be observed due to the presence of the ³⁷Cl isotope.

-

Key Fragmentations: A characteristic fragmentation is the alpha-cleavage, leading to the loss of the tert-butyl radical (•C(CH₃)₃) to form a stable acylium ion [4-ClC₆H₄CO]⁺ at m/z 139. A further fragmentation could involve the loss of CO to give the 4-chlorophenyl cation at m/z 111.

Synthesis and Mechanism: The Friedel-Crafts Acylation

The most direct and common method for synthesizing this compound is the Friedel-Crafts acylation of chlorobenzene with pivaloyl chloride.[8] This reaction is a cornerstone of electrophilic aromatic substitution.[9][10]

Reaction Rationale and Causality

The choice of Friedel-Crafts acylation is logical due to the commercial availability of the starting materials: chlorobenzene and pivaloyl chloride. A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is required to catalyze the reaction.[11] The Lewis acid activates the pivaloyl chloride, generating a highly electrophilic acylium ion.[9][10]

Chlorobenzene is used as the aromatic substrate. Although the chlorine atom is deactivating, it is an ortho, para-director. The bulky tert-butyl group of the incoming electrophile sterically hinders attack at the ortho position, making the para product the major isomer formed.[8] The deactivation of the product ketone prevents further acylation reactions, leading to a monoacylated product.[12]

Detailed Experimental Protocol

Materials:

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Chlorobenzene

-

Pivaloyl Chloride

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric Acid (HCl), concentrated

-

Crushed Ice

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., CaCl₂) is assembled. The system is kept under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Suspension: Anhydrous dichloromethane (DCM) is added to the flask, followed by the slow, portion-wise addition of anhydrous aluminum chloride (AlCl₃) while stirring. The suspension is cooled to 0 °C in an ice bath.

-

Reactant Addition: A solution of pivaloyl chloride and chlorobenzene in anhydrous DCM is added dropwise from the dropping funnel to the stirred AlCl₃ suspension over 30-60 minutes. The temperature should be maintained at 0-5 °C during the addition.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: The reaction mixture is carefully and slowly poured onto a stirred mixture of crushed ice and concentrated HCl. This step hydrolyzes the aluminum complexes and quenches the reaction.

-

Extraction: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with DCM.

-

Washing: The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water or hexanes) to yield pure this compound.

Mechanistic Diagram

The following diagram illustrates the step-by-step mechanism of the Friedel-Crafts acylation.

Caption: Mechanism of Friedel-Crafts Acylation.

Chemical Reactivity and Potential Transformations

The primary sites of reactivity in this compound are the carbonyl group and the aromatic ring.

Carbonyl Group Reactions

-

Reduction: The ketone can be reduced to the corresponding secondary alcohol, 1-(4-chlorophenyl)-2,2-dimethylpropan-1-ol, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Complete reduction of the carbonyl to a methylene group (CH₂) to form 1-chloro-4-neopentylbenzene can be achieved via Wolff-Kishner or Clemmensen reduction.[12]

-

Nucleophilic Addition: The carbonyl carbon is susceptible to attack by various nucleophiles, such as Grignard reagents or organolithium compounds, to form tertiary alcohols.

Aromatic Ring Reactions

Further electrophilic aromatic substitution on the chlorophenyl ring is generally difficult due to the deactivating nature of both the chloro and the pivaloyl groups. However, under forcing conditions, reactions like nitration or further halogenation could occur, primarily at the positions ortho to the chlorine atom.

Safety and Handling

As a laboratory chemical, proper safety precautions are mandatory.

-

Hazard Identification: This compound may cause skin and serious eye irritation, and may also cause respiratory irritation.[13] It is harmful if swallowed.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[14]

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its preparation via Friedel-Crafts acylation is a robust and well-understood process. A comprehensive knowledge of its spectroscopic properties is essential for quality control, while an awareness of its reactivity and safety protocols ensures its effective and safe utilization in research and development, particularly in the fields of medicinal chemistry and agrochemicals. This guide provides the foundational technical knowledge for scientists to confidently incorporate this compound into their synthetic strategies.

References

- 1. chemscene.com [chemscene.com]

- 2. benchchem.com [benchchem.com]

- 3. The preparation method of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone - Eureka | Patsnap [eureka.patsnap.com]

- 4. Discovery of N-[(1S,2S)-3-(4-Chlorophenyl)-2- (3-cyanophenyl)-1-methylpropyl]-2-methyl-2- {[5-(trifluoromethyl)pyridin-2-yl]oxy}propanamide (MK-0364), a novel, acyclic cannabinoid-1 receptor inverse agonist for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. Friedel–Crafts Acylation [sigmaaldrich.com]

- 10. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 11. Friedel−Crafts Acylation | Reaction Mechanism of Friedel−Crafts Acylation [pw.live]

- 12. Friedel-Crafts Acylation [organic-chemistry.org]

- 13. 1-(4-Chlorophenyl)-2-methylpropan-1-one | C10H11ClO | CID 72865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. echemi.com [echemi.com]

1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one starting material for organic synthesis

An In-Depth Technical Guide to 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one: A Cornerstone Starting Material for Organic Synthesis

Abstract

This technical guide provides a comprehensive overview of this compound, a versatile ketone that serves as a pivotal starting material in modern organic synthesis. With its unique structural features—a halogenated aromatic ring and a sterically hindered carbonyl group—this compound is a valuable building block for a diverse range of molecules, from life-saving pharmaceuticals to advanced agrochemicals. This document will delve into the synthesis of the title compound, its key physicochemical properties, and its application in sophisticated synthetic transformations. We will explore detailed, field-proven protocols and the underlying chemical principles that make this compound an indispensable tool for researchers, scientists, and professionals in drug development and crop protection.

Introduction: The Strategic Importance of a Versatile Ketone

This compound, also known as 4'-Chloro-2,2-dimethylpropiophenone, is a key intermediate whose molecular architecture is ideally suited for complex organic synthesis.[1][2] The presence of a para-substituted chlorine atom on the phenyl ring significantly influences the electronic properties of the molecule and can enhance the lipophilicity and metabolic stability of its derivatives, which are often desirable traits in bioactive compounds.[2][3] Furthermore, the sterically demanding tert-butyl group adjacent to the carbonyl function provides regiochemical control in many reactions, guiding transformations to specific sites.

This guide will demonstrate that this compound is not merely a chemical intermediate but a foundational building block for advanced solutions in agriculture and medicine, particularly in the synthesis of fungicides, plant growth regulators, and as a scaffold for novel pharmaceutical agents.[1][2]

Physicochemical Properties and Spectroscopic Data

A precise understanding of a starting material's properties is fundamental to its effective use. The key physical and spectroscopic data for this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 30314-42-2 | [4] |

| Molecular Formula | C₁₁H₁₃ClO | [4] |

| Molecular Weight | 196.67 g/mol | [4] |

| IUPAC Name | This compound | |

| Appearance | Liquid | |

| Boiling Point | 332.0±17.0 °C (Predicted) | [5] |

| Density | 1.083±0.06 g/cm³ (Predicted) | [5] |

| LogP | 3.5688 | [4] |

| Topological Polar Surface Area | 17.07 Ų | [4] |

Spectroscopic analysis confirms the structure of the compound. The mass spectrum shows a molecular ion peak consistent with the chemical formula, and NMR spectroscopy reveals signals corresponding to the aromatic and aliphatic protons and carbons.[6]

Synthesis of this compound

The most prominent and widely employed method for synthesizing aryl ketones like this compound is the Friedel-Crafts acylation.[7][8] This classic electrophilic aromatic substitution reaction offers a reliable route using readily available starting materials.[9]

Mechanism: Friedel-Crafts Acylation

The reaction involves the acylation of chlorobenzene with pivaloyl chloride (2,2-dimethylpropanoyl chloride) in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[7][8] The causality of this process is as follows:

-

Generation of the Electrophile: The Lewis acid (AlCl₃) coordinates to the chlorine atom of pivaloyl chloride, creating a highly polarized complex. This complex can then dissociate to form a highly electrophilic acylium ion.[10]

-

Electrophilic Aromatic Substitution: The electron-rich chlorobenzene ring attacks the acylium ion. The chlorine substituent on the benzene ring is an ortho-, para-director. Due to the significant steric bulk of the incoming tert-butyl ketone group, the substitution occurs almost exclusively at the para position.[7]

-

Re-aromatization: A subsequent deprotonation of the sigma complex restores the aromaticity of the ring, yielding the final product, this compound.[11]

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a representative example based on established procedures for Friedel-Crafts acylation.[7]

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) in a dry, inert solvent such as dichloromethane (DCM).

-

Reagent Addition: Cool the suspension to 0 °C using an ice bath. Add chlorobenzene (1.0 equivalent) to the stirred suspension. Subsequently, add pivaloyl chloride (1.05 equivalents) dropwise via the dropping funnel over 1 hour, ensuring the internal temperature is maintained at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, carefully pour the reaction mixture onto a stirred mixture of crushed ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.

-

Extraction and Purification: Separate the organic layer. Extract the aqueous layer with DCM or diethyl ether. Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation to yield pure this compound.[7]

Core Application: A Building Block for Advanced Agrochemicals

This compound is a cornerstone intermediate in the agrochemical industry, particularly for the synthesis of highly effective fungicides and plant growth regulators.[1][12] Its unique structure is a precursor for several triazole-based fungicides, which are valued for their broad-spectrum activity and systemic properties.[12]

Synthesis of Tebuconazole and Uniconazole

This ketone is a critical starting material for fungicides like Tebuconazole and plant growth regulators like Uniconazole.[13] The synthesis pathways for these complex molecules rely on the specific reactivity of the ketone and the structural features it imparts. The general strategy involves the transformation of the ketone into a more complex intermediate which is then cyclized to form the final active ingredient. The 4-chlorophenyl group is a key pharmacophore in these final products, contributing to their biological efficacy.[3]

The synthesis of these agrochemicals often begins with an aldol condensation between 4-chlorobenzaldehyde and pinacolone to form an unsaturated ketone, which is then hydrogenated to produce a related saturated ketone intermediate.[3][14] This intermediate is then further elaborated. The consistent availability of high-purity starting materials like this compound is crucial for manufacturers to produce these vital agricultural inputs efficiently.[1]

Key Synthetic Transformations and Protocols

The synthetic utility of this compound extends beyond agrochemicals. Its carbonyl group is a versatile functional handle for a variety of transformations.[2]

Reduction to Secondary Alcohols

The reduction of the carbonyl group to a secondary alcohol introduces a chiral center and provides a precursor for further functionalization.[2] Sodium borohydride (NaBH₄) is a mild and selective reagent for this transformation.

-

Setup: Dissolve this compound (1.0 eq) in methanol or ethanol in a round-bottom flask to a concentration of 0.2-0.5 M.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) slowly in portions, keeping the temperature below 10 °C.

-

Monitoring: Stir the reaction at 0 °C for 1-2 hours. Monitor for the disappearance of the starting material by TLC.

-

Workup: Quench the reaction by the slow addition of water or dilute HCl. Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the alcohol, which can be purified by chromatography.

Synthesis of Tertiary Alcohols via Grignard Reaction

The addition of organometallic reagents, such as Grignard reagents, to the carbonyl carbon is a powerful C-C bond-forming reaction that yields tertiary alcohols, important structural motifs in many biologically active molecules.[2]

-

Setup: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF.

-

Reagent Addition: Cool the solution to 0 °C. Add the Grignard reagent (e.g., methylmagnesium bromide, 1.2-1.5 eq) dropwise, maintaining the temperature below 10 °C.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

-

Workup: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product, dry the organic phase, and concentrate. Purify the resulting tertiary alcohol by column chromatography or distillation.

Synthesis of Heterocycles: The Gewald Reaction

This starting material can participate in multicomponent reactions to build complex heterocyclic systems. The Gewald reaction is a prime example, producing highly substituted 2-aminothiophenes from a ketone, an activated nitrile, and elemental sulfur.[15]

-

Setup: To a stirred solution of this compound (10 mmol) and malononitrile (10 mmol) in ethanol (20 mL), add elemental sulfur (10 mmol).

-

Base Addition: Add a base, such as morpholine (10 mmol), dropwise at room temperature.

-

Reaction: Heat the mixture to reflux (approx. 78 °C) for 2-4 hours, monitoring by TLC.

-

Workup and Purification: After completion, cool the mixture and pour it into ice-cold water. Collect the precipitated solid by filtration, wash with cold water and cold ethanol, and recrystallize from ethanol to afford the pure 2-aminothiophene product.

Conclusion

This compound is a strategically important and versatile building block in organic synthesis. Its utility is demonstrated in the efficient production of high-value agrochemicals and its adaptability in a range of fundamental synthetic transformations, including reductions, Grignard additions, and multicomponent reactions for heterocyclic synthesis. The protocols and mechanistic insights provided in this guide underscore its value to the research and development community. Continued exploration of this ketone's reactivity will undoubtedly lead to the discovery of novel compounds with significant biological and material properties.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. chemscene.com [chemscene.com]

- 5. echemi.com [echemi.com]

- 6. rsc.org [rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]

- 9. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. ocf.berkeley.edu [ocf.berkeley.edu]

- 12. nbinno.com [nbinno.com]

- 13. innospk.com [innospk.com]

- 14. US5639917A - Process for preparing 1-(4-chlorophenyl)-4,4-dimethyl-pentan-3-one - Google Patents [patents.google.com]

- 15. benchchem.com [benchchem.com]

Biological activity of 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one derivatives

An In-depth Technical Guide to the Biological Activity of 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The this compound scaffold represents a versatile starting point for the development of novel therapeutic agents. The presence of a chlorophenyl group, a ketone, and a sterically hindered dimethylpropyl moiety provides a unique combination of lipophilicity, hydrogen bonding capability, and metabolic stability. These features make its derivatives promising candidates for a wide range of biological activities. This guide synthesizes the current understanding of these derivatives, focusing on their antimicrobial, anticonvulsant, and cytotoxic properties, with the aim of providing a comprehensive resource for researchers in the field of drug discovery and development. The strategic modification of this core structure has led to the identification of potent molecules with significant therapeutic potential.

Antimicrobial Activity

Derivatives of this compound have demonstrated notable activity against a spectrum of bacterial and fungal pathogens. The mechanism of action is often attributed to the disruption of microbial metabolic pathways or interference with cell wall synthesis.[1] The structural features of these compounds, particularly the halogen substitution and the nature of the heterocyclic moieties, play a crucial role in their antimicrobial efficacy.

Key Findings in Antimicrobial Screening

Research into related structures has provided valuable insights. For instance, studies on (4-chlorophenyl)(5-methylpyrazin-2-yl)methanamine derivatives have shown moderate to good activity against Staphylococcus aureus and Pseudomonas aeruginosa. Similarly, novel 4-(4-chlorophenyl)-N-[(substituted)methylene]thiazol-2-amines and their thiazolidinone derivatives have been synthesized and evaluated, with some compounds showing promising activity against Bacillus subtilis, Escherichia coli, and S. aureus.[2] Furthermore, new derivatives of 4-[(4-chlorophenyl)sulfonyl]benzoic acid have exhibited activity against Gram-positive bacterial strains.[3]

Data Summary: Antimicrobial Activity

| Compound Class | Test Organism | Activity Level | Reference |

| (4-chlorophenyl)(5-methylpyrazin-2-yl)methanamine derivatives | Staphylococcus aureus, Pseudomonas aeruginosa | Moderate to Good | |

| 4-(4-chlorophenyl)thiazol-2-yl derivatives | Bacillus subtilis, Escherichia coli, Staphylococcus aureus | Promising | [2] |

| 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives | Gram-positive bacteria | Active | [3] |

| N-Alkyl and N-Aryl of [1-(4-Chlorophenyl) Cyclopropyl] (Piperazin-1-Yl) Methanone Derivatives | Various bacteria | Active | [4] |

| 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile | Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus | Screened | [5] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

-

Preparation of Inoculum: A suspension of the test microorganism is prepared in sterile saline to a turbidity equivalent to the 0.5 McFarland standard.

-

Agar Plate Preparation: Molten Mueller-Hinton agar is poured into sterile Petri plates and allowed to solidify.

-

Inoculation: The solidified agar surface is uniformly swabbed with the prepared microbial suspension.

-

Well Preparation: Wells of a standard diameter (e.g., 6 mm) are aseptically punched into the agar.

-

Compound Application: A defined concentration of the test compound, dissolved in a suitable solvent (e.g., DMSO), is added to each well. A solvent control is also included.

-

Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

-

Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters.

Workflow for Antimicrobial Screening

Caption: Workflow for the synthesis, screening, and analysis of antimicrobial derivatives.

Anticonvulsant Activity

The structural motif of a substituted phenyl ring connected to a ketone or a related functional group is present in several known anticonvulsant drugs. Derivatives of this compound have been investigated for their potential to modulate neuronal excitability and prevent seizures.

Key Findings in Anticonvulsant Research

A study on p-chlorophenyl substituted arylsemicarbazones revealed that most of the synthesized compounds provided significant protection against maximal electroshock-induced seizures (MES) and pentylenetetrazole-induced (PTZ) seizures in animal models.[6] This suggests that the p-chlorophenyl moiety is a key pharmacophoric feature for anticonvulsant activity. The mechanism of action may involve interaction with voltage-gated sodium channels or enhancement of GABAergic neurotransmission.

Data Summary: Anticonvulsant Activity

| Compound Class | Animal Model | Activity | Reference |

| p-chlorophenyl substituted arylsemicarbazones | Maximal Electroshock (MES) | Significant protection at 100 mg/kg | [6] |

| p-chlorophenyl substituted arylsemicarbazones | Pentylenetetrazole (PTZ) | Significant protection at 300 mg/kg | [6] |

| p-chlorophenyl substituted arylsemicarbazones | Strychnine-induced seizures | Protection at 30 mg/kg | [6] |

Experimental Protocol: Maximal Electroshock (MES) Test in Mice

-

Animal Preparation: Adult male mice are used. The test compounds are administered intraperitoneally (i.p.) at various doses.

-

Drug Administration: A control group receives the vehicle.

-

Induction of Seizures: After a specified pretreatment time (e.g., 30 minutes), a maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 s) is delivered through corneal electrodes.

-

Observation: The mice are observed for the presence or absence of the tonic hind limb extension phase of the seizure.

-

Endpoint: The ability of the compound to prevent the tonic hind limb extension is considered as the endpoint for protection. The ED50 (the dose required to protect 50% of the animals) is then calculated.

Logical Relationship in Anticonvulsant Drug Discovery

Caption: The iterative cycle of anticonvulsant drug discovery.

Cytotoxic and Pro-apoptotic Activity

A significant area of investigation for this compound derivatives is their potential as anticancer agents. Many of these compounds have demonstrated the ability to inhibit the proliferation of cancer cells and induce apoptosis through various signaling pathways.

Key Findings in Cytotoxicity Studies

Phenylacetamide derivatives have shown promising cytotoxic and pro-apoptotic effects on cancer cell lines.[7] Specifically, derivatives have been found to be effective against breast cancer (MCF-7, MDA-MB-468) and neuroblastoma (PC-12) cell lines, with some compounds exhibiting IC50 values in the sub-micromolar range.[7] The mechanism of action often involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, as well as the activation of caspases.[7] Furthermore, 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives have shown significant cell growth inhibitory activity on a wide range of cancer cell lines, including those from the liver, breast, colon, gastric, and endometrium.[8][9]

Data Summary: Cytotoxicity (IC50 Values)

| Compound Derivative | Cell Line | IC50 (µM) | Reference |

| Phenylacetamide derivative 3j | MDA-MB-468 | 0.76 ± 0.09 | [7] |

| Phenylacetamide derivative 3b | MDA-MB-468 | 1.5 ± 0.12 | [7] |

| Phenylacetamide derivative 3f | MDA-MB-468 | 1 ± 0.13 | [7] |

| Phenylacetamide derivative 3d | MDA-MB-468, PC-12 | 0.6 ± 0.08 | [7] |

| Phenylacetamide derivative 3c | MCF-7 | 0.7 ± 0.08 | [7] |

| Phenylacetamide derivative 3d | MCF-7 | 0.7 ± 0.4 | [7] |

| N-(4-chlorophenyl)-1H-indole-2-carboxamide | Saos-2 (Osteosarcoma) | Dose-dependent inhibition | [10] |

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Signaling Pathway for Apoptosis Induction

Caption: Proposed apoptotic signaling pathway induced by the derivatives.

Conclusion and Future Perspectives

The derivatives of this compound have emerged as a promising class of compounds with diverse biological activities. The existing body of research provides a strong foundation for further exploration and optimization. Future efforts should focus on:

-

Elucidation of Mechanisms: Deeper investigation into the specific molecular targets and mechanisms of action for each biological activity.

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the core scaffold to enhance potency and selectivity, and to improve pharmacokinetic properties.

-

In Vivo Efficacy and Toxicity: Progression of the most promising lead compounds into more comprehensive in vivo studies to evaluate their therapeutic efficacy and safety profiles.

-

Development of Novel Derivatives: Synthesis of new analogs with improved drug-like properties, guided by computational modeling and a thorough understanding of the SAR.

The versatility of the this compound scaffold, coupled with the encouraging preliminary data, suggests that these derivatives hold significant potential for the development of new and effective treatments for a range of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, antitumor and antimicrobial activities of 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anticonvulsant activity of p-chlorophenyl substituted arylsemicarbazones--the role of primary terminal amino group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. researchgate.net [researchgate.net]

- 9. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Technical Guide to the Safe Handling and Management of 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one

Abstract: This document provides a comprehensive technical guide for the safe handling, storage, and emergency management of 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one (CAS No. 30314-42-2). Primarily aimed at researchers, chemists, and professionals in drug development, this guide synthesizes data from authoritative safety sources to establish protocols grounded in scientific principles. The core objective is to mitigate risks associated with the compound's specific hazard profile through a combination of engineering controls, personal protective equipment, and rigorously defined operating procedures.

Compound Identification and Hazard Profile

This compound is a chemical intermediate whose safety profile necessitates careful management in a laboratory setting.[1][2] Understanding its specific identifiers and hazard classifications is the foundational step in a comprehensive safety protocol.

| Identifier | Value |

| CAS Number | 30314-42-2[1][2][3][4] |

| Molecular Formula | C₁₁H₁₃ClO[3][4] |

| Molecular Weight | 196.67 g/mol [3][4] |

| IUPAC Name | This compound[1] |

| Synonyms | 4'-Chloro-2,2-dimethylpropiophenone[3] |

The primary risks associated with this compound are related to acute toxicity upon exposure. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding these risks.

| GHS Hazard Classification | Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed.[4] |

| Skin Irritation | H315 | Causes skin irritation.[4] |

| Eye Irritation | H319 | Causes serious eye irritation.[4] |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled. |

These classifications mandate a cautious approach, focusing on preventing all routes of exposure: ingestion, skin/eye contact, and inhalation.[5][6]

Risk Mitigation: Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplementing with robust PPE, is essential. This strategy is not merely about compliance but about creating a fundamentally safe research environment where potential exposure is engineered out of the process wherever possible.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the handler from the chemical hazard.

-

Chemical Fume Hood: All weighing, transferring, and experimental procedures involving this compound must be conducted within a certified chemical fume hood. This is critical to mitigate the risk of inhaling dust or vapors, directly addressing the H332 hazard.[7]

-

Ventilation: The laboratory must be equipped with adequate general ventilation to ensure any fugitive emissions are diluted and removed.[7]

-

Designated Work Area: A specific area within the lab should be designated for handling this compound to prevent cross-contamination of other workspaces.

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

PPE is the final barrier between the researcher and the chemical.[5][8] The selection of PPE must be based on a thorough risk assessment of the procedures being performed.[9]

| PPE Category | Item | Specification and Rationale |

| Eye & Face Protection | Safety Goggles & Face Shield | Must be worn at all times. Safety goggles provide a seal against splashes and dust. A face shield should be worn over goggles during procedures with a higher risk of splashing, offering a broader barrier of protection.[9][10] |

| Skin Protection | Disposable Nitrile Gloves | Double-gloving is mandatory.[9] This practice is crucial for safely removing the outer, potentially contaminated glove without touching it with a bare hand.[8] Gloves must be inspected before use and changed frequently (e.g., every 30-60 minutes) or immediately if contamination is suspected.[8] |

| Coated Lab Coat | A disposable, long-sleeved gown that closes in the back is required.[6][9] A poly-coated gown provides superior resistance to chemical permeation compared to standard cloth lab coats, which can absorb spills and hold the chemical against the skin.[5] | |

| Respiratory Protection | N95 Respirator or Higher | A properly fit-tested N95 respirator is the minimum requirement when handling the solid compound outside of a fume hood (a scenario that should be avoided).[9] This protects against inhaling fine particles. For emergency situations or spill cleanup, a full-face respirator with appropriate cartridges may be necessary.[10] |

Standard Operating Procedures for Safe Handling

Adherence to a strict, step-by-step protocol minimizes the potential for error and exposure.

-

Preparation: Before handling, ensure the fume hood is operational and the sash is at the appropriate height. Clear the workspace of all non-essential items.

-

PPE Donning: Don all required PPE as specified in the table above. The sequence is critical to avoid contamination: first shoe covers, then inner gloves, followed by the lab coat, N95 respirator (if required), and safety goggles/face shield. The outer gloves are donned last, ensuring the cuff of the glove goes over the cuff of the lab coat.[9]

-

Weighing and Transfer: Conduct all weighing and transfers on a disposable work surface (e.g., weigh paper or a plastic-backed absorbent pad) within the fume hood to contain any minor spills. Use spatulas and tools dedicated to this compound.

-

Post-Handling: After completing the work, decontaminate all surfaces and equipment.

-

PPE Doffing: Remove PPE in a manner that prevents cross-contamination. The outer gloves are removed first, followed by the lab coat and inner gloves. Goggles and respirator are removed last. Hands must be washed thoroughly with soap and water immediately after removing all PPE.[9]

Emergency Protocols

Immediate and correct response to an exposure or spill is critical.

Personnel Exposure

| Exposure Route | First-Aid Protocol |

| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[11][12][13] |

| Skin Contact | Immediately remove contaminated clothing.[14] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[11] Seek medical attention if irritation persists.[12] |

| Eye Contact | Immediately flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open.[11][14] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.[14] |

| Ingestion | Do NOT induce vomiting.[12] If the person is conscious, rinse their mouth with water.[11] Never give anything by mouth to an unconscious person.[11][14] Call a poison control center or seek immediate medical attention.[15] |

Chemical Spill Response

A spill should be treated as a significant incident requiring a calm and methodical response. The following workflow illustrates the necessary steps.

Caption: Workflow for chemical spill response.

Storage and Disposal

Proper long-term management of the chemical and its associated waste is a critical component of the laboratory safety lifecycle.

Storage

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7][16]

-

Conditions: Store at 2-8°C, sealed in a dry environment.[4] Protect from direct sunlight and heat sources.[7]

-

Compatibility: Store away from strong oxidizing agents.[16]

Disposal

-

Waste Classification: All disposable PPE, contaminated materials, and surplus this compound must be treated as hazardous waste.[9]

-

Procedure: Dispose of contents and container to an approved waste disposal plant.[15] This should be done through a licensed professional waste disposal service. Do not allow the product to enter drains.

References

- 1. This compound | 30314-42-2 [sigmaaldrich.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. chemscene.com [chemscene.com]

- 4. ECA Virtual Tour | Virtual tour generated by Panotour [tours.eca.ed.ac.uk]

- 5. gerpac.eu [gerpac.eu]

- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. pppmag.com [pppmag.com]

- 9. benchchem.com [benchchem.com]

- 10. echemi.com [echemi.com]

- 11. schc.org [schc.org]

- 12. media.hiscoinc.com [media.hiscoinc.com]

- 13. echemi.com [echemi.com]

- 14. Welcome to PSEP! [core.psep.cce.cornell.edu]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. fishersci.com [fishersci.com]

computational chemistry of 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one

An In-Depth Technical Guide to the Computational Chemistry of 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one

Authored by: Gemini, Senior Application Scientist

Foreword: Bridging Theory and Application

In the landscape of modern chemical research and drug development, this compound, a halogenated aromatic ketone, represents a class of molecules pivotal as synthetic intermediates and structural motifs in pharmacologically active compounds. Understanding the intricate details of its three-dimensional structure, electronic properties, and reactivity is paramount for its effective utilization. Computational chemistry provides a powerful lens through which we can elucidate these characteristics at a quantum level, offering predictive insights that guide and accelerate experimental research. This guide eschews a conventional template, instead adopting a narrative that logically unfolds the computational investigation of this molecule, from foundational principles to advanced predictive analysis. It is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the scientific rationale that underpins them.

The Subject Molecule: Structural & Foundational Properties

Before delving into complex quantum chemical calculations, it is essential to establish the foundational identity of our subject molecule.

| Property | Value | Source |

| IUPAC Name | This compound | |

| Synonyms | 4'-Chloro-2,2-dimethylpropiophenone; 4-Chloropivalophenone | |

| CAS Number | 30314-42-2 | |

| Molecular Formula | C₁₁H₁₃ClO | |

| Molecular Weight | 196.67 g/mol | |

| Canonical SMILES | CC(C)(C)C(=O)C1=CC=C(C=C1)Cl |

The structure features a p-chlorinated phenyl ring bonded to a carbonyl group, which is in turn attached to a bulky tert-butyl group. This arrangement, particularly the rotatable single bond between the aromatic ring and the acyl group, dictates the molecule's conformational landscape and is a primary subject for computational investigation.

Conformational Analysis: The Energetics of Molecular Shape

A molecule's three-dimensional shape is not static. Rotation around single bonds leads to different spatial arrangements known as conformations, each with a distinct potential energy. For this compound, the critical degree of freedom is the dihedral angle defined by the plane of the phenyl ring and the plane of the carbonyl group.

The bulky tert-butyl group introduces significant steric hindrance, which strongly influences the most stable conformation. A planar arrangement, where the carbonyl group is coplanar with the phenyl ring, would maximize π-orbital overlap but would also lead to severe steric clashes between the carbonyl oxygen/tert-butyl group and the ortho-hydrogens of the phenyl ring. Therefore, the lowest energy conformation is expected to be non-planar.

Protocol: Potential Energy Surface (PES) Scan

A PES scan is performed to identify the most stable conformer(s) and the energy barriers to rotation.

-

Structure Input : Build the molecule in a molecular editor and perform an initial geometry optimization using a computationally inexpensive method (e.g., a molecular mechanics force field like MMFF94 or a semi-empirical method like PM6).

-

Define Dihedral Angle : Identify the four atoms defining the dihedral angle of interest (e.g., C(ortho)-C(ipso)-C(carbonyl)-O(carbonyl)).

-

Scan Setup : In a quantum chemistry software package (e.g., Gaussian, ORCA), set up a "scan" calculation. This involves systematically rotating the defined dihedral angle (e.g., from 0° to 360° in 10° increments) while optimizing the rest of the molecular geometry at each step.

-

Level of Theory : For the scan, a computationally efficient Density Functional Theory (DFT) level, such as B3LYP with a minimal basis set (e.g., 6-31G(d)), is sufficient to map the general energy profile.

-

Analysis : Plot the relative energy versus the dihedral angle. The minima on this plot correspond to stable conformers, while the maxima represent transition states for rotation. The global minimum is the ground-state conformation.

From the resulting PES, the ground-state structure can be selected for more rigorous and computationally expensive calculations.

The Quantum Chemical Core: Density Functional Theory (DFT)

DFT has become the workhorse of computational chemistry for its remarkable balance of accuracy and computational cost. It calculates the electronic structure of a molecule by modeling its electron density, rather than solving the full many-electron Schrödinger equation.

Causality Behind Method Selection

-

Functional - B3LYP vs. M06-2X :

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional that is widely used and provides robust results for a vast range of organic molecules, particularly for ground-state geometries and electronic properties.

-

M06-2X is a meta-hybrid GGA functional that often performs better for systems involving non-covalent interactions and can provide more accurate thermochemistry and barrier heights, though at a slightly higher computational cost.

-

For this guide, we will primarily reference B3LYP for its proven reliability and widespread validation for systems like substituted acetophenones.

-

-

Basis Set - 6-311+G(d,p) :

-

6-311 : This denotes a triple-split valence basis set, providing more flexibility for valence electrons to be described, which is crucial for accurate chemical bonding representation.

-

+ : Adds diffuse functions to heavy (non-hydrogen) atoms. These are essential for accurately describing anions and systems with lone pairs, such as the oxygen and chlorine atoms in our molecule.

-

G : Indicates Gaussian-type orbitals.

-

(d,p) : Adds polarization functions to heavy atoms (d-orbitals) and hydrogen atoms (p-orbitals). These functions allow for the distortion of atomic orbitals, which is critical for describing chemical bonds accurately, especially in strained or sterically hindered systems.

-

-

Solvation Model - IEFPCM (Integral Equation Formalism Polarizable Continuum Model) :

-

Gas-phase calculations are a theoretical ideal. In reality, chemical processes occur in solution. The IEFPCM model simulates the bulk solvent effect by placing the molecule in a cavity within a polarizable continuum representing the solvent. This is crucial for accurately predicting properties like UV-Vis spectra, which are often measured in solution.

-

Workflow and Self-Validation

A scientifically rigorous computational study follows a self-validating workflow. The diagram below illustrates the essential steps, ensuring that the results are physically meaningful.

Caption: A self-validating workflow for DFT analysis of organic molecules.

The critical self-validation step is the Vibrational Frequency Analysis . After geometry optimization, a frequency calculation must be performed. A true energy minimum (a stable structure) will have zero imaginary frequencies. If one or more imaginary frequencies are found, it indicates the structure is a transition state or a higher-order saddle point, and the optimization must be revisited.

Analysis of Computed Electronic Properties

Once a validated ground-state geometry is obtained, we can analyze the molecule's electronic landscape.

Optimized Geometry

DFT calculations provide the most stable 3D arrangement of atoms in terms of bond lengths, bond angles, and dihedral angles. For this compound, the key finding from geometry optimization is the dihedral angle between the phenyl ring and the carbonyl group, which will be significantly deviated from 0° or 180° to alleviate steric strain.

| Parameter | Typical Predicted Value (B3LYP/6-311+G(d,p)) | Rationale |

| C=O Bond Length | ~1.22 Å | Typical for a ketone carbonyl group. |

| C(ipso)-C(carbonyl) Bond Length | ~1.50 Å | Single bond with partial double bond character due to conjugation. |

| C-Cl Bond Length | ~1.75 Å | Standard for a chlorine atom on an aromatic ring. |

| Dihedral Angle | ~40-60° | A compromise between electronic conjugation (favoring planarity) and steric hindrance (favoring orthogonality). |

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the molecule's electron density surface. It is an invaluable tool for predicting intermolecular interactions and reactive sites.

-

Red Regions (Negative Potential) : Indicate electron-rich areas, prime for electrophilic attack. For our molecule, the most negative region will be around the carbonyl oxygen atom due to its high electronegativity and lone pairs.

-

Blue Regions (Positive Potential) : Indicate electron-poor areas, susceptible to nucleophilic attack. Positive potential will be found on the hydrogen atoms.

-

The Sigma-Hole : A key feature of halogenated aromatics is the "sigma-hole," a region of positive electrostatic potential on the halogen atom (chlorine) opposite to the C-Cl bond. This positive region arises from the anisotropic distribution of electron density and is responsible for the halogen's ability to form "halogen bonds"—a type of non-covalent interaction crucial in drug design and materials science. Standard force fields often fail to capture this effect, highlighting the need for quantum mechanical treatment.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity and electronic transitions.

-

HOMO : Represents the ability to donate an electron. It is typically localized over the electron-rich parts of the molecule, in this case, the π-system of the chlorophenyl ring.

-

LUMO : Represents the ability to accept an electron. It is generally localized over the electron-deficient parts, primarily the π* orbital of the carbonyl group and the phenyl ring.

-

HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a critical parameter. A small gap indicates the molecule is more reactive and can be easily excited, suggesting it will absorb light at longer wavelengths. A large gap implies high stability and low reactivity.

Caption: Relationship between DFT-calculated frontier orbitals and key molecular properties.

Prediction of Spectroscopic Properties

Vibrational Spectroscopy (IR)

The same frequency calculation used to validate the optimized geometry also yields the vibrational modes of the molecule. These can be correlated with experimental Infrared (IR) spectra.

-

Key Signature Peak : The most prominent and easily identifiable peak will be the C=O (carbonyl) stretching frequency, typically predicted in the range of 1680-1720 cm⁻¹.

-

Self-Validation Note : Calculated harmonic frequencies are systematically higher than experimental frequencies due to the neglect of anharmonicity and other theoretical approximations. It is standard practice to apply a scaling factor (typically ~0.96-0.98 for B3LYP functionals) to the computed frequencies for better agreement with experiment.

Electronic Spectroscopy (UV-Vis)

Predicting the UV-Vis absorption spectrum requires a more advanced calculation known as Time-Dependent DFT (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states.

-

Expected Transitions : For an aromatic ketone, the main absorptions correspond to n → π* and π → π* transitions.

-

The π → π * transition, involving the aromatic system, will be strong (high oscillator strength) and occur at a shorter wavelength.

-

The n → π * transition, involving the promotion of an electron from a non-bonding orbital on the carbonyl oxygen to the π* system, will be weaker (low oscillator strength) and occur at a longer wavelength.

-

-

Solvent Effects : As these transitions often involve a change in the molecule's dipole moment, performing the TD-DFT calculation with a solvent model (like IEFPCM) is crucial for obtaining results that can be meaningfully compared to experimental spectra measured in solution.

Detailed Computational Protocols

Protocol 1: Geometry Optimization and Frequency Analysis

This protocol establishes the stable ground-state structure of the molecule.

-

Input File Creation : Create a text input file for a quantum chemistry program (e.g., Gaussian).

-

Molecular Specification : Define the molecule using Cartesian coordinates or a Z-matrix obtained from the lowest-energy conformer. Specify a charge of 0 and a spin multiplicity of 1 (singlet).

-

Route Section (Keyword Line) : Specify the calculation type and level of theory. For Gaussian, this would be: #p B3LYP/6-311+G(d,p) Opt Freq

-

#p: Requests enhanced print output.

-

B3LYP/6-311+G(d,p): Specifies the functional and basis set.

-

Opt: Requests a geometry optimization to find the nearest energy minimum.

-

Freq: Requests a frequency calculation to be performed on the optimized geometry.

-

-

Execution : Submit the input file to the software.

-

Output Analysis :

-

Confirm normal termination of the job.

-

Extract the final optimized coordinates.

-

Examine the frequency output. Confirm that there are zero imaginary frequencies. The lowest frequencies will correspond to rotations and translations and should be near zero.

-

Record the C=O stretching frequency and apply the appropriate scaling factor.

-

Protocol 2: TD-DFT for UV-Vis Spectrum Prediction

This protocol predicts the electronic absorption spectrum.

-

Input File Creation : Use the optimized coordinates from Protocol 1.

-

Route Section (Keyword Line) : Specify the TD-DFT calculation. For Gaussian, this would be: #p TD(NStates=10) B3LYP/6-311+G(d,p) SCRF=(IEFPCM,Solvent=Methanol)

-

TD(NStates=10): Requests a TD-DFT calculation for the first 10 excited states. This number can be adjusted.

-

SCRF=(IEFPCM,Solvent=Methanol): Specifies the solvent model. "Methanol" can be replaced with any other solvent supported by the software.

-

-

Execution : Submit the input file.

-

Output Analysis :

-

Locate the section detailing the excited state transitions.

-

For each state, record the excitation energy (in eV or nm) and the oscillator strength (f).

-

The transitions with the largest oscillator strengths correspond to the major peaks in the UV-Vis spectrum. The wavelength (λ) is inversely proportional to the excitation energy (E).

-

Conclusion: The Predictive Power of Computation

The computational chemistry study of this compound provides a comprehensive, atomistic understanding of its structure, stability, and potential reactivity. Through a validated DFT workflow, we can confidently determine its non-planar ground-state conformation, map its electronic landscape via MEP analysis, and quantify its reactivity through frontier molecular orbital theory. Furthermore, the accurate prediction of spectroscopic signatures like IR and UV-Vis spectra serves as a powerful tool for structural confirmation and interpretation of experimental data. These in silico insights are not merely theoretical exercises; they provide a robust, predictive foundation that enables researchers to design more efficient syntheses, anticipate intermolecular interactions, and rationally develop new molecules with desired properties, ultimately accelerating the pace of innovation in chemical and pharmaceutical sciences.

Methodological & Application

1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one as a precursor for psychoactive compounds

Application Notes & Protocols: 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one

A Critical Evaluation of its Role as a Precursor in the Synthesis of Psychoactive Compounds

Introduction

This compound, a halogenated aromatic ketone also known as 4'-chloropivalophenone, presents a unique chemical structure for synthetic exploration.[1][2] While its propiophenone backbone might suggest a role as a precursor to psychoactive substances, particularly synthetic cathinones, a detailed structural analysis reveals significant chemical constraints. This guide provides a rigorous examination of this compound's synthetic utility. We will demonstrate why its unique structure—specifically the tert-butyl group adjacent to the carbonyl—precludes its use in common pathways for synthesizing β-keto-phenethylamines (cathinones).

Instead of providing a chemically unviable protocol, this document will, in the spirit of scientific integrity, explain the mechanistic limitations of this compound. We will then contrast it with a structurally related and viable precursor, 1-(4-chlorophenyl)propan-1-one , and provide a detailed protocol for its conversion to a known psychoactive cathinone. Finally, we will outline valid synthetic transformations for this compound to guide researchers on its appropriate applications.

Part 1: Structural Analysis and Synthetic Limitations for Cathinone Synthesis

The synthesis of most psychoactive cathinone derivatives relies on a well-established two-step process: α-halogenation of a propiophenone precursor, followed by nucleophilic substitution with a primary or secondary amine.[3] This reaction sequence is fundamentally dependent on the presence of at least one acidic proton on the α-carbon (the carbon atom adjacent to the carbonyl group).

The Critical Structural Impediment

The structure of this compound is as follows:

Where Ar = 4-chlorophenyl

The α-carbon is a quaternary carbon, bonded to three methyl groups (forming a tert-butyl group). It possesses no α-protons . The absence of these protons makes the standard α-halogenation (e.g., bromination) step, which is the gateway to amination, mechanistically impossible. The reaction cannot proceed to form the necessary β-keto-amine structure characteristic of cathinones.

Caption: Logical workflow comparing viable vs. non-viable cathinone precursors.

Therefore, we conclude with high certainty that this compound is not a direct or viable precursor for the synthesis of psychoactive cathinones such as 4-CDC (N-methyl-clephedrone) via conventional synthetic routes.[4][5][6]

Part 2: A Viable Pathway Using a Related Precursor: Synthesis of 4-CDC

To illustrate a functional synthetic route, we present a protocol starting from the viable precursor, 1-(4-chlorophenyl)propan-1-one . This molecule possesses the necessary α-protons, enabling the classic cathinone synthesis. The target molecule, 1-(4-chlorophenyl)-2-(dimethylamino)propan-1-one (4-CDC), is a known synthetic cathinone.[4][5]

Protocol 1: Synthesis of 1-(4-chlorophenyl)-2-(dimethylamino)propan-1-one (4-CDC)

This two-step protocol should be performed by trained personnel in a controlled laboratory setting with appropriate safety measures.

Step A: α-Bromination of 1-(4-chlorophenyl)propan-1-one

-

Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser connected to a gas trap (to neutralize HBr fumes), dissolve 1-(4-chlorophenyl)propan-1-one (10 g, 59.3 mmol) in 100 mL of glacial acetic acid.

-

Reagent Addition: Warm the solution to 50-60°C. From the dropping funnel, add bromine (3.2 mL, 62.3 mmol) dropwise over 30 minutes. The characteristic red-brown color of bromine should dissipate as it reacts.

-

Reaction: Stir the mixture at 60°C for 2-3 hours until TLC or GC-MS analysis indicates the complete consumption of the starting material.

-